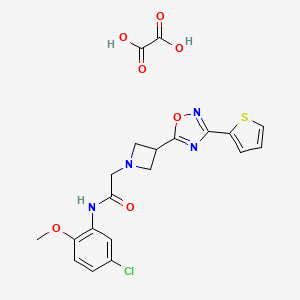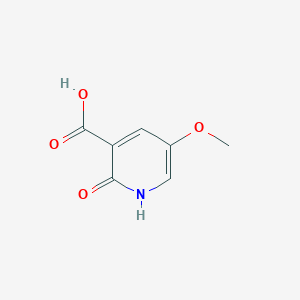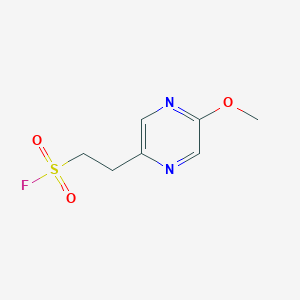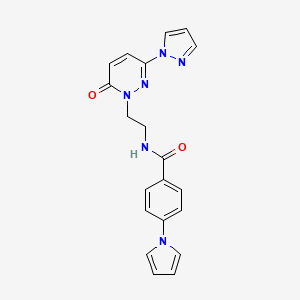![molecular formula C21H14N2O2 B2420853 (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one CAS No. 488796-11-8](/img/structure/B2420853.png)
(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one is an organic compound that features a benzo[d]oxazole moiety, a phenyl group, and a pyridinyl group connected through a propenone linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of Benzo[d]oxazole: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Aldol Condensation: The benzo[d]oxazole derivative undergoes aldol condensation with a benzaldehyde derivative to form the propenone linkage.
Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linkage.
Reduction: Reduction reactions can target the carbonyl group in the propenone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be explored for its potential in creating novel materials with specific electronic properties.
Biology and Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Dye and Pigment Production: The compound’s structure may lend itself to applications in the production of dyes and pigments.
Polymer Science: It can be used in the synthesis of polymers with specific characteristics.
Mecanismo De Acción
The mechanism of action for (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one: The E-isomer of the compound.
2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)propan-1-one: A saturated analog.
2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-yn-1-one: An alkyne analog.
Uniqueness
The (Z)-isomer’s unique spatial arrangement can result in different biological activities and physical properties compared to its E-isomer and other analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Propiedades
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-pyridin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-20(16-6-2-1-3-7-16)17(14-15-10-12-22-13-11-15)21-23-18-8-4-5-9-19(18)25-21/h1-14H/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKXBOFSCCQPV-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=NC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=NC=C2)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)


![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)


![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)




![N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2420791.png)

![ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2420793.png)
